CBP, or CREB-binding protein, is a large multi-domain protein that functions as a transcriptional coactivator. [, ] It plays a crucial role in various cellular processes, including gene regulation, cell growth, differentiation, and apoptosis. [, , , , ] CBP is ubiquitously expressed and interacts with a wide range of transcription factors, including CREB, c-Fos, c-Jun, c-Myb, and several nuclear receptors. [, ]
Inobrodib, also known as CCS1477, is a novel small molecule inhibitor developed primarily for the treatment of various cancers. It functions by selectively inhibiting the bromodomains of two critical proteins, p300 and CREB-binding protein (CBP), which are involved in the regulation of gene expression related to cancer progression. This compound is notable for its oral administration route and its potential to be used in combination with existing cancer therapies.
Inobrodib was initially synthesized in June 2016 at Sygnature Discovery as part of a structure-based lead optimization campaign. The development has been further advanced by CellCentric, which has conducted extensive preclinical and clinical evaluations of the drug. It has received Fast Track designation from the U.S. Food and Drug Administration for treating relapsed or refractory multiple myeloma, highlighting its therapeutic potential in oncology .
The synthesis of Inobrodib involved a multi-step process that included structure-based design and medicinal chemistry techniques. The initial chemical hits were optimized to enhance potency and selectivity against the bromodomains of p300 and CBP. The compound was designed to effectively disrupt the binding of these proteins to histones, thereby modulating gene expression linked to cancer progression .
The molecular formula of Inobrodib is with a molecular weight of approximately 534.60 g/mol. The synthesis process was characterized by rigorous screening for biological activity, leading to its identification as a potent inhibitor with favorable pharmacokinetic properties .
Inobrodib's structure features a complex arrangement that includes a piperidinone core, fluorinated phenyl groups, and oxazole moieties. This design allows it to effectively bind to the bromodomains of p300 and CBP.
Inobrodib primarily undergoes interactions with the bromodomains of p300 and CBP, leading to the displacement of these proteins from chromatin regions essential for oncogenic activity. This mechanism alters the expression levels of critical oncogenes such as MYC and IRF4, which are pivotal in various cancers.
The binding affinity of Inobrodib for its target bromodomains has been demonstrated through biochemical assays, including NanoBRET assays that measure protein-protein interactions within living cells .
Inobrodib exerts its anti-cancer effects by inhibiting the function of p300 and CBP through selective binding to their bromodomains. This inhibition interferes with their ability to acetylate histones and regulate transcription factors associated with cell proliferation and survival.
Relevant analyses have confirmed that Inobrodib maintains its integrity over time when stored correctly, which is crucial for its application in clinical settings .
Inobrodib is currently being investigated for its potential applications across various cancer types, particularly those characterized by aberrant p300 or CBP function. Clinical trials are ongoing for multiple myeloma, non-Hodgkin lymphoma, acute myeloid leukemia, and other malignancies where these pathways are disrupted.
The drug's ability to be administered orally makes it particularly advantageous for patients requiring long-term treatment without intensive monitoring. Its promising safety profile allows it to be used in populations that may not tolerate traditional therapies well, including elderly patients .
Inobrodib (developmental code CCS1477) is a novel, orally administered small-molecule inhibitor that represents the first clinically advanced compound targeting the bromodomains of the p300 and CBP (CREB-binding protein) epigenetic regulators. As a first-in-class agent, it selectively binds to the conserved bromodomain of these twin transcriptional coactivators, disrupting their interaction with acetylated lysine residues on histones and transcription factors. This mechanism results in the downregulation of key oncogenic drivers, including MYC and interferon regulatory factor 4 (IRF4), which are critically implicated in hematological malignancies and solid tumors [1] [2].
The pharmacological distinctiveness of inobrodib lies in its exceptional selectivity. Among >60 human bromodomains, inobrodib demonstrates >100-fold selectivity for p300/CBP over other bromodomain-containing proteins (e.g., BRD2, BRD3, BRD4). This precision minimizes off-target effects and enables potent disruption of p300/CBP-dependent transcriptional complexes. Unlike pan-BET inhibitors or catalytic HAT (histone acetyltransferase) inhibitors, inobrodib does not globally suppress gene expression; transcriptomic analyses reveal it affects only 7% of genes modulated by the BET inhibitor JQ1 [1] [4]. Its oral bioavailability allows chronic dosing without intensive monitoring, making it suitable for outpatient treatment, including elderly or frail patients [1] [6].
Table 1: Selectivity Profile of Inobrodib
Target Category | Specific Targets | Effect |
---|---|---|
Primary Targets | p300 Bromodomain, CBP Bromodomain | High-affinity binding (Kd < 100 nM) |
Secondary Bromodomains | BRD1, BRD2, BRD3, BRD4 | >100-fold lower affinity |
Catalytic Domains | p300/CBP HAT domain | No direct inhibition |
Early-phase clinical trials (NCT04068597) confirm inobrodib’s on-target effects. In relapsed/refractory multiple myeloma patients, monotherapy at the recommended Phase II dose (RP2D) reduced serum free light chains in 6/7 patients, with three objective responses (1 VGPR, 2 PR) lasting >8 months [6]. These responses correlate with reductions in IRF4 and MYC expression in tumor samples, validating its epigenetic mechanism [2] [6].
The discovery of inobrodib stems from two decades of research into p300/CBP as master regulators of oncogenic transcription. Historically, p300 and CBP were classified as tumor suppressors due to inactivating mutations in Rubinstein-Taybi syndrome and some leukemias. However, genomic analyses later revealed amplifications or overexpression of EP300/CREBBP in >25% of acral melanomas, hepatocellular carcinomas, and glioblastomas, where they drive super-enhancer-mediated expression of oncogenes like MYC, YAP1, and E2F2 [3] [4]. This functional duality—tumor-suppressive when lost, oncogenic when hyperactive—positioned p300/CBP as context-dependent therapeutic targets.
Initial drug discovery efforts focused on inhibiting p300/CBP’s HAT catalytic domain but faced challenges due to poor selectivity and pharmacokinetics. Degraders (e.g., PROTACs) also showed limitations due to systemic toxicity. CellCentric’s breakthrough emerged from targeting the bromodomain, a protein-interaction pocket that regulates p300/CBP’s genomic localization and function. The rationale was twofold:
CellCentric, leveraging foundational work from Prof. Azim Surani (University of Cambridge), screened >50 epigenetic targets before prioritizing p300/CBP bromodomain inhibition. Inobrodib emerged from optimization of chemical hits through structure-activity relationship studies, culminating in an investigational new drug (IND) designation in 2019 [1] [2]. The FDA granted Orphan Drug and Fast Track designations in 2023 for relapsed/refractory multiple myeloma, underscoring its therapeutic novelty [7].
p300 and CBP are homologous, multi-domain transcriptional coactivators (90% sequence similarity) that integrate signaling pathways to regulate gene expression via histone acetylation and transcription factor recruitment. Structurally, they comprise seven conserved domains:
Table 2: Functional Domains of p300/CBP and Inobrodib’s Impact
Domain | Function | Effect of Inobrodib |
---|---|---|
Bromodomain (BD) | Binds acetylated histones/TFs | Direct inhibition → Displaces p300/CBP |
HAT | Acetylates H3K27, H2BNT, and oncoproteins | Indirect suppression → Loss of chromatin targeting |
Taz2 | Recruits transcription factors | No direct effect |
CH1 | Interacts with HIF-1α, p53 | Not targeted |
Functionally, p300/CBP act as "epigenetic routers" that propagate acetylation marks:
Inobrodib competitively binds the bromodomain pocket, preventing p300/CBP from "reading" H4 acetylation. Consequently, the "writing" of H2B/H3 acetylation is impaired, leading to collapse of oncogenic enhancer-promoter loops [1] [5]. Cryo-EM studies confirm that bromodomain inhibition redistributes p300/CBP away from master transcription factor complexes, specifically suppressing MYC and IRF4 transcription without broad cytotoxicity [2] [5]. This mechanistic precision underpins its therapeutic window.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7